N,N'-Bis(2-hydroxyethyl)malonamid

Übersicht

Beschreibung

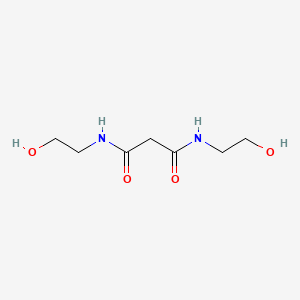

N,N'-bis(2-hydroxyethyl)propanediamide is a useful research compound. Its molecular formula is C7H14N2O4 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

The exact mass of the compound N,N'-bis(2-hydroxyethyl)propanediamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49014. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-bis(2-hydroxyethyl)propanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-bis(2-hydroxyethyl)propanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Uranium Adsorption

N,N’-Bis(2-hydroxyethyl)malonamid wurde zur Herstellung eines zweidimensionalen Netzwerkpolymers verwendet, das dann in eine umweltfreundliche Chitosan-Biomembran immobilisiert wird . Dieses Material wurde für die hochspezifische Adsorption von Uran (VI) aus Lösungen eingesetzt . Die synergistische Wirkung der Amid- und Amidoximgruppe in der Verbindung zeigt eine außergewöhnliche Adsorptionswirkung auf Uran (VI), was es zu einem vielversprechenden Material für die Uran (VI)-Trennung in komplexen Umgebungen und bei Uranhintergründen mit geringer Konzentration macht .

Synthese von Fettsäurediethanolamiden

N,N’-Bis(2-hydroxyethyl)malonamid kann aus einer Vielzahl von Triglyceriden unter Verwendung von Diethanolamin in Gegenwart verschiedener Übergangsmetall-dotierter CaO-Nanokristallin-Heterogenkatalysatoren hergestellt werden . Die resultierenden Fettsäurediethanolamide (FADs) haben eine breite Palette von Anwendungen, darunter Tenside, Kosmetika, Fungizide, Schmierstoffe, Schaumkontrollmittel, wasserabweisende Mittel, Shampoos, Reinigungsmittel, Korrosionsschutzmittel und Antiblockmittel in der Kunststoffverarbeitungstechnik .

Katalysator in chemischen Reaktionen

Die Verbindung kann auch als Katalysator in chemischen Reaktionen wirken. Zum Beispiel wurde sie bei der Eintopf-Solvent-freien Synthese von N,N’-Bis(2-hydroxyethyl)alkylamid aus Triglyceriden eingesetzt . Die Zn-dotierten CaO-Nanosphäroide erwiesen sich als der effizienteste heterogene Katalysator, wobei eine vollständige Umwandlung von natürlichen Triglyceriden zu Fettsäurediethanolamid in 30 Minuten bei 90 °C erfolgte .

Wirkmechanismus

Target of Action

N,N’-Bis(2-hydroxyethyl)malonamide, also known as N,N’-bis(2-hydroxyethyl)propanediamide, is a compound that has been studied for its potential applications in metal separation and recovery . Its primary targets are metal ions, particularly uranium (VI) .

Mode of Action

The compound interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the compound and a metal ion, resulting in a ring-like structure. This allows the compound to effectively “trap” the metal ions, facilitating their separation and recovery .

Biochemical Pathways

It is known that the compound’s chelating properties can influence the distribution and availability of metal ions in a system . This can have downstream effects on various biochemical processes that depend on these ions.

Result of Action

The primary result of N,N’-Bis(2-hydroxyethyl)malonamide’s action is the selective adsorption of uranium (VI) . In one study, a polymer based on the compound showed extraordinary adsorption effect on uranium (VI), with a saturation adsorption capacity of 748.64 mg/g . This suggests that the compound could be highly effective in uranium (VI) separation applications .

Action Environment

The action of N,N’-Bis(2-hydroxyethyl)malonamide can be influenced by various environmental factors. For instance, the compound’s stability and hydrophobicity can be enhanced when it is immobilized in an environmentally friendly chitosan biomembrane . Additionally, the compound has shown satisfactory results in competitive ion coexistence systems and simulated seawater experiments, suggesting that it can function effectively in complex environments and low-concentration uranium backgrounds .

Biologische Aktivität

N,N'-bis(2-hydroxyethyl)propanediamide (also known as bis(2-hydroxyethyl)propanediamine) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : C₇H₁₄N₂O₄

- CAS Number : 4439-20-7

- Molecular Weight : 174.20 g/mol

Research indicates that N,N'-bis(2-hydroxyethyl)propanediamide exhibits various biological activities, including antiviral and cytotoxic effects. The compound's structure allows it to interact with biological macromolecules, influencing cellular processes.

Antiviral Activity

One notable study highlights the compound's antiviral properties. Parenteral administration of N,N'-bis(2-hydroxyethyl)propanediamide in mice demonstrated protective effects against lethal infections caused by encephalomyocarditis and Semliki Forest viruses. It was also effective in suppressing pox formation from vaccinia virus infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of N,N'-bis(2-hydroxyethyl)propanediamide on various human cell lines, including hepatoma (HepG2) and lymphoblastoid leukemia (CCRF) cells. The results indicated that the compound exhibits varying degrees of cytotoxicity depending on concentration and exposure time, suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiviral | Protects against encephalomyocarditis and Semliki Forest viruses | |

| Cytotoxicity | Varies by cell line; significant effects on HepG2 and CCRF cells |

Table 2: Cytotoxicity Results in Human Cell Lines

Case Study 1: Antiviral Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of N,N'-bis(2-hydroxyethyl)propanediamide as an antiviral agent. Mice treated with the compound showed a significant reduction in mortality rates when exposed to lethal doses of encephalomyocarditis virus compared to untreated controls. The study concluded that the compound could be a candidate for further development as an antiviral therapeutic .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of N,N'-bis(2-hydroxyethyl)propanediamide on human cancer cell lines. The study utilized various concentrations to determine the half-maximal inhibitory concentration (IC50). Results indicated that at higher concentrations, the compound significantly inhibited cell proliferation, suggesting its potential role in cancer treatment strategies .

Eigenschaften

IUPAC Name |

N,N'-bis(2-hydroxyethyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c10-3-1-8-6(12)5-7(13)9-2-4-11/h10-11H,1-5H2,(H,8,12)(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCNWGGKMFFYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985048 | |

| Record name | N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-68-2 | |

| Record name | NSC49014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques are useful for characterizing complexes formed with N,N'-bis(2-hydroxyethyl)propanediamide?

A2: Infrared and electronic spectroscopy are valuable tools for characterizing complexes involving N,N'-bis(2-hydroxyethyl)propanediamide. [] Infrared spectroscopy can reveal information about the coordination mode of the ligand, particularly by analyzing shifts in specific vibrational frequencies upon complexation. [] Electronic spectroscopy provides insights into the electronic structure and geometry of the copper(II) complexes. For instance, the presence or absence of a characteristic band around 23.3–27.0×103 cm−1 in the electronic spectra can differentiate between alkoxo-oxygen bridged and non-bridged structures in copper(II) complexes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.